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molecular formula C8H6IN B1586883 2-Iodophenylacetonitrile CAS No. 40400-15-5

2-Iodophenylacetonitrile

Cat. No. B1586883
M. Wt: 243.04 g/mol
InChI Key: FPSGTRJUQLYLHE-UHFFFAOYSA-N
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Patent
US05919793

Procedure details

A solution of 2-(2-iodophenyl)acetonitrile (2.82 g) in a mixture of 1:1 (v/v) ethanol/water (70 ml) was treated with sodium hydroxide (2.4 g) and stirred at reflux for 4 hours. The resultant solution was cooled to ambient temperature, concentrated to 30 ml, diluted with water (100 ml) and washed with ethyl acetate (2×100 ml). The organic layers were combined and extracted with 2M aqueous sodium hydroxide solution (100 ml). The aqueous layer was acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid collected was washed with water and vacuum dried to give 2-(2-iodophenyl)acetic acid (1.45 g) as a solid, m.p. 110-113° C.; microanalysis; found: C, 36.9; H; 2.7%; C8H7IO2 requires: C, 36.7; H, 2.7%; NMR: 3.7(2H, s), 7.0(1H, m), 7.4(2H, m), 7.8(2H, d); 12.5(1H, br s).
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#N.[OH-:11].[Na+].C(O)C.[OH2:16]>>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:16])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CC#N
Name
ethanol water
Quantity
70 mL
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 30 ml
ADDITION
Type
ADDITION
Details
diluted with water (100 ml)
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M aqueous sodium hydroxide solution (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid collected
WASH
Type
WASH
Details
was washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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